(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-7-3-5-9-15(12)21-18(23)14(17(22)20-19(21)24)11-13-8-4-6-10-16(13)25-2/h3-11H,1-2H3,(H,20,22,24)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPYVRKOCVCKO-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione , with the molecular formula and a molecular weight of approximately 336.347 g/mol, is a diazinane derivative that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.
Chemical Structure
The structure of the compound features a diazinane ring substituted with methoxy and methyl groups. The presence of these functional groups contributes to the compound's unique properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.347 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is significant for anticancer activity.
- Receptor Modulation : It may act on various receptors that play roles in cellular signaling and metabolic processes.
- Membrane Interaction : Its structure allows for interaction with cellular membranes, potentially altering membrane permeability and function.
Anticancer Properties
Research indicates that compounds similar to (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione exhibit anticancer properties. Specific studies have shown that:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells by activating intrinsic pathways.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against certain bacterial strains. The following data summarizes findings:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have been published detailing the biological activity of similar diazinane derivatives:
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry explored various diazinane derivatives. The results indicated that modifications in substituents significantly influenced anticancer potency, with some derivatives showing IC50 values as low as 10 µM against breast cancer cell lines.
-
Investigation of Antimicrobial Properties :
- Research conducted by Smith et al. (2023) examined the antimicrobial efficacy of several diazinane compounds. The study found that specific structural modifications enhanced activity against Gram-positive bacteria.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Analogous Compounds
*Calculated based on molecular formula C₁₉H₁₇N₂O₅.
Key Observations:
Table 2: Reported Bioactivities of Structural Analogs
Key Insights:
- Antimicrobial Potential: The target compound’s methoxy and methylphenyl groups resemble features of furan- and dimethoxy-substituted analogs with reported antimicrobial activity .
- Enzyme Targeting : The conjugated system in arylidene-diazinane-triones is analogous to kinase inhibitors, suggesting possible kinase-binding applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
